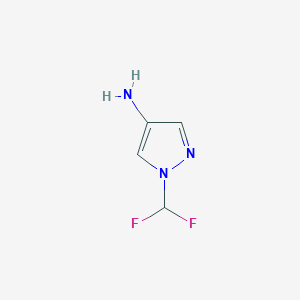

1-(difluoromethyl)-1H-pyrazol-4-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazol-4-carboxamides, has been reported. These compounds were synthesized and their structures confirmed by 1H NMR and HRMS analyses . The synthetic route involved the formation of an intermediate, which was then used to synthesize the final compound .Molecular Structure Analysis

While specific structural analysis data for “1-(difluoromethyl)-1H-pyrazol-4-amine” was not found, it’s known that the structure of related compounds can be determined using techniques like X-ray diffraction .Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with methods developed for transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

1-(Difluoromethyl)-1H-pyrazol-4-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, Yu et al. (2013) demonstrated the efficient synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals through a one-pot, three-component process, which shows promise for drug discovery applications (Yu et al., 2013).

Pharmaceutical Process Development

In pharmaceuticals, this compound derivatives are key intermediates. Yang et al. (2014) developed an environmentally friendly and cost-effective route for large-scale preparation of novel oxazolidinone antibacterials, using such intermediates (Yang et al., 2014).

Structural and Biological Studies

These compounds are also important in structural biology and pharmacology. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structure and bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Catalysis Research

In the field of catalysis, Wu et al. (2014) explored Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, revealing a method for aminating existing drugs with primary or secondary N-benzoate alkylamines (Wu et al., 2014).

Antifungal Activity

Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activity against phytopathogenic fungi, with some compounds displaying significant activities (Du et al., 2015).

Nonlinear Optical Chromophores

Shelkovnikov et al. (2019) utilized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles for the synthesis of donor–acceptor dyes as potential nonlinear electro-optics chromophores (Shelkovnikov et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds, such as difluoromethylornithine (dfmo), target the enzyme ornithine decarboxylase (odc) in the polyamine biosynthetic pathway . This enzyme plays a crucial role in cell growth and differentiation .

Mode of Action

Compounds with similar structures, such as dfmo, inhibit the activity of odc, thereby reducing the production of polyamines that are essential for cell growth and differentiation .

Biochemical Pathways

Similar compounds like dfmo are known to affect the polyamine biosynthetic pathway by inhibiting the enzyme odc . This results in a decrease in the levels of polyamines, which are crucial for cell growth and differentiation .

Result of Action

Similar compounds like dfmo are known to exert cytostatic effects on mammalian cells and tissues, meaning they inhibit cell proliferation .

Action Environment

It is known that the efficacy of similar compounds like dfmo can be influenced by various factors, including the dose administered and the specific characteristics of the disease being treated .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(difluoromethyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This interaction can result in changes in the metabolic pathways and energy production within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of specific genes involved in oxidative stress responses and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of succinate dehydrogenase by binding to its active site . This inhibition results in a decrease in the production of ATP, affecting the overall energy metabolism of the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions but can degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . High doses can lead to toxic or adverse effects, including liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the mitochondria, where it interacts with mitochondrial enzymes and influences energy metabolism . Additionally, targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, affecting its overall function.

properties

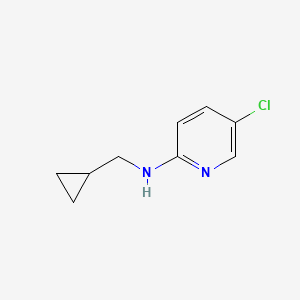

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZVNUKJBUJJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

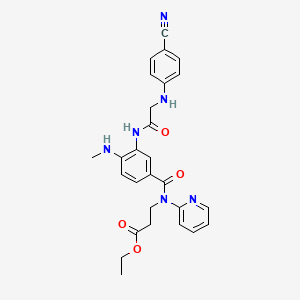

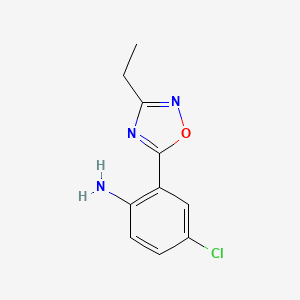

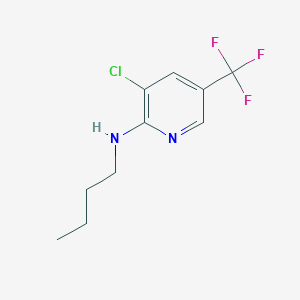

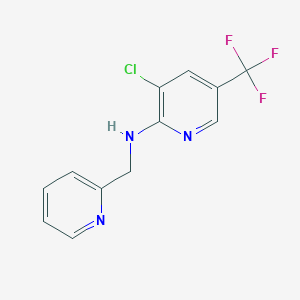

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1415047.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)